molecular formula C11H11NO5 B12217283 5-Propanamidobenzene-1,3-dicarboxylic acid CAS No. 88194-14-3

5-Propanamidobenzene-1,3-dicarboxylic acid

Cat. No.: B12217283
CAS No.: 88194-14-3
M. Wt: 237.21 g/mol
InChI Key: IPUXWGIQEZKLJO-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboxylic acid, 5-[(1-oxopropyl)amino]- is an organic compound with a complex structure It is a derivative of benzenedicarboxylic acid, where one of the carboxyl groups is substituted with a 1-oxopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarboxylic acid, 5-[(1-oxopropyl)amino]- typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3-benzenedicarboxylic acid and 1-oxopropylamine.

    Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethylformamide or dimethyl sulfoxide, under controlled temperature and pressure conditions.

    Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 1,3-Benzenedicarboxylic acid, 5-[(1-oxopropyl)amino]- may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid, 5-[(1-oxopropyl)amino]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1,3-Benzenedicarboxylic acid, 5-[(1-oxopropyl)amino]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxylic acid, 5-[(1-oxopropyl)amino]- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzenedicarboxylic acid, 5-hydroxy-
  • 1,3-Benzenedicarboxylic acid, 5-nitro-
  • 1,3-Benzenedicarboxylic acid, 5-methyl-

Uniqueness

1,3-Benzenedicarboxylic acid, 5-[(1-oxopropyl)amino]- is unique due to the presence of the 1-oxopropylamino group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications.

Properties

CAS No.

88194-14-3

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

5-(propanoylamino)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C11H11NO5/c1-2-9(13)12-8-4-6(10(14)15)3-7(5-8)11(16)17/h3-5H,2H2,1H3,(H,12,13)(H,14,15)(H,16,17)

InChI Key

IPUXWGIQEZKLJO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O

Origin of Product

United States

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